

N-nicotinoyl-GABA: A Technical Guide to its Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nicotinoyl-GABA, also known as **Picamilon**, is a synthetic nootropic agent developed in the Soviet Union in 1969.[1] It is a conjugate of the inhibitory neurotransmitter y-aminobutyric acid (GABA) and the vasodilator nicotinic acid (niacin, vitamin B3).[1] This chemical modification was designed to facilitate the passage of GABA across the blood-brain barrier (BBB), a significant challenge for the direct administration of GABA.[2] Once in the central nervous system, N-nicotinoyl-GABA is hypothesized to be hydrolyzed back into its constituent molecules, GABA and nicotinic acid, to exert its physiological effects.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and biological actions of N-nicotinoyl-GABA, supported by quantitative data, detailed experimental protocols, and visual diagrams of its proposed mechanism of action and relevant experimental workflows.

Structure and Physicochemical Properties

N-nicotinoyl-GABA is chemically known as 4-(pyridine-3-carbonylamino)butanoic acid. Its structure consists of a GABA molecule linked via an amide bond to a nicotinoyl group.

Table 1: Physicochemical Properties of N-nicotinoyl-GABA



Property	Value	Reference(s)
Molecular Formula	C10H12N2O3	[3]
Molecular Weight	208.217 g/mol	[3]
CAS Number	34562-97-5	[3]
Appearance	White to off-white crystalline powder	-
Melting Point	211-215 °C	-
Solubility	Soluble in water	[2]
рКа	Not explicitly found	-

Synthesis of N-nicotinoyl-GABA

The synthesis of N-nicotinoyl-GABA is typically achieved through a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[4] In this case, GABA acts as the amine and nicotinoyl chloride is the acylating agent.

General Experimental Protocol: Schotten-Baumann Reaction

Materials:

- y-aminobutyric acid (GABA)
- Nicotinoyl chloride hydrochloride
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Standard laboratory glassware and equipment (e.g., round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus)



Procedure:

- Dissolution of GABA: Dissolve GABA in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of GABA, making it nucleophilic, and to neutralize the HCI that is generated during the reaction.
- Acylation: Slowly add a solution of nicotinoyl chloride in an organic solvent (e.g., dichloromethane) to the aqueous GABA solution with vigorous stirring. The reaction is typically carried out at room temperature. The two-phase system allows the nicotinoyl chloride to react at the interface.
- Neutralization and Extraction: After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. The aqueous phase contains the sodium salt of N-nicotinoyl-GABA. The organic layer is separated.
- Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid.
 This protonates the carboxylate group of N-nicotinoyl-GABA, causing it to precipitate out of the solution as a solid.
- Isolation and Purification: The precipitated N-nicotinoyl-GABA is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Mechanism of Action

The primary rationale for the synthesis of N-nicotinoyl-GABA was to create a prodrug of GABA that could effectively cross the blood-brain barrier.[2] It is believed that upon entering the brain, N-nicotinoyl-GABA is hydrolyzed by enzymes into GABA and nicotinic acid.[3]

- GABAergic Activity: The released GABA is the primary inhibitory neurotransmitter in the central nervous system.[5] It binds to GABA-A and GABA-B receptors, leading to hyperpolarization of neurons and a reduction in neuronal excitability.[5] This is thought to be the basis for the anxiolytic and calming effects attributed to N-nicotinoyl-GABA.
- Vasodilatory Effects: The released nicotinic acid acts as a vasodilator, increasing cerebral blood flow.[3] This action may contribute to the nootropic effects by improving oxygen and nutrient supply to the brain.



A 2023 study, however, found that **picamilon** itself is inactive against 50 biological targets, including GABA receptors, when tested in vitro.[3] This supports the hypothesis that its activity is dependent on its hydrolysis into GABA and nicotinic acid within the brain.

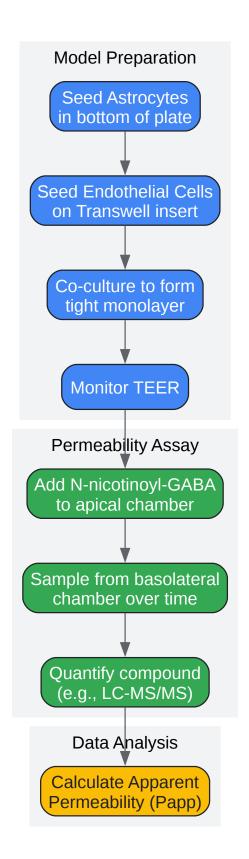
Signaling Pathways

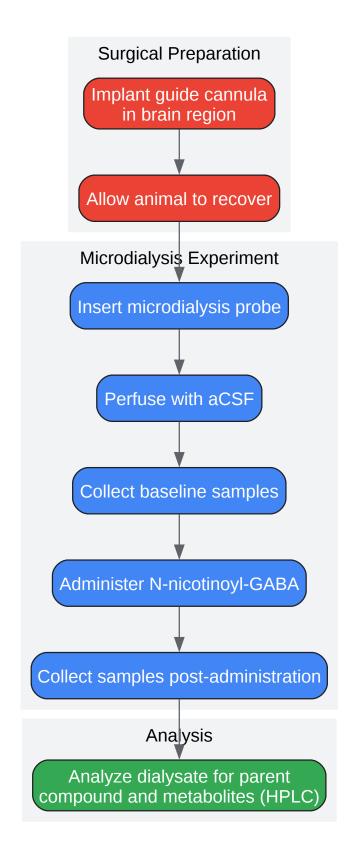
The proposed mechanism of action of N-nicotinoyl-GABA involves its interaction with two distinct signaling pathways following its hydrolysis in the brain.











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